molecular formula C11H9NO3 B181391 Methyl 3-(4-cyanophenyl)-3-oxopropanoate CAS No. 101341-45-1

Methyl 3-(4-cyanophenyl)-3-oxopropanoate

Cat. No.: B181391
CAS No.: 101341-45-1
M. Wt: 203.19 g/mol
InChI Key: JLWWAGHOXGSRRT-UHFFFAOYSA-N
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Description

Methyl 3-(4-cyanophenyl)-3-oxopropanoate is an organic compound with the molecular formula C11H9NO3 It is a derivative of propanoic acid, featuring a cyano group attached to a phenyl ring, which is further connected to a methyl ester and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-cyanophenyl)-3-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzaldehyde with methyl acetoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and subsequent esterification to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and product yield. Additionally, purification techniques like recrystallization and chromatography are used to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-cyanophenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding hydroxy derivatives.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of amides, amines, or other substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like ammonia (NH3) or primary amines (RNH2) can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Amides, amines, and other substituted products.

Scientific Research Applications

Methyl 3-(4-cyanophenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates with anti-inflammatory, analgesic, or anticancer properties.

    Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 3-(4-cyanophenyl)-3-oxopropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing metabolic pathways. The cyano group and ketone functionality play crucial roles in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-nitrophenyl)-3-oxopropanoate: Similar structure but with a nitro group instead of a cyano group.

    Methyl 3-(4-methoxyphenyl)-3-oxopropanoate: Contains a methoxy group instead of a cyano group.

    Methyl 3-(4-bromophenyl)-3-oxopropanoate: Features a bromine atom in place of the cyano group.

Uniqueness

Methyl 3-(4-cyanophenyl)-3-oxopropanoate is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in organic synthesis, offering versatility in the formation of various derivatives and functionalized compounds.

Properties

IUPAC Name

methyl 3-(4-cyanophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)6-10(13)9-4-2-8(7-12)3-5-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWWAGHOXGSRRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374101
Record name methyl 3-(4-cyanophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101341-45-1
Record name methyl 3-(4-cyanophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 101341-45-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Dimethyl carbonate (126 g, 1.4 moles) was added dropwise to a slurry of NaH (50% in mineral oil, 13.44 g, 0.28 mole) slurried in 280 ml of dry dioxane. The reaction mixture was warmed to 80°-85° and p-cyanoacetophenone (40.7 g, 0.28 mole) in 140 ml dioxane added dropwise (at about 3/4 addition, mechanical loss due to foaming occurred; such losses are avoided by slower addition, e.g., over 1 hour). After addition was complete, heating at 80° was continued for 2 hours and crude product recovered by hot filtration. The cake was distributed between dilute CH3CO2H and ether. The ether layer was separated; washed in sequence with H2O, saturated NaHCO3, H2O and brine; dried; and stripped to yield title product: 39 g, (68.6%); m.p. 93°-98°; tlc (4:1 toluene:ethyl acetate) Rf 0.58. Recrystallization of 0.5 g from 2-propanol gave 0.403 g; m.p. 96°-99°.
Quantity
126 g
Type
reactant
Reaction Step One
Name
Quantity
13.44 g
Type
reactant
Reaction Step One
Quantity
40.7 g
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Two
Quantity
280 mL
Type
solvent
Reaction Step Three

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